N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
CAS No.: 899956-83-3
Cat. No.: VC6177109
Molecular Formula: C22H35N5O3
Molecular Weight: 417.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899956-83-3 |
|---|---|
| Molecular Formula | C22H35N5O3 |
| Molecular Weight | 417.554 |
| IUPAC Name | N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
| Standard InChI | InChI=1S/C22H35N5O3/c1-25(2)19-7-5-18(6-8-19)20(27-10-3-4-11-27)17-24-22(29)21(28)23-9-12-26-13-15-30-16-14-26/h5-8,20H,3-4,9-17H2,1-2H3,(H,23,28)(H,24,29) |
| Standard InChI Key | TVCCXENJOQWNKM-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an oxalamide backbone (N,N'-ethylenedioxalamide) with two distinct substituents:
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N1-substituent: A 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl group, combining aromatic, tertiary amine, and cyclic amine functionalities.
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N2-substituent: A 2-morpholinoethyl group, introducing a morpholine ring linked via an ethyl chain.
This architecture suggests significant three-dimensional flexibility, with the pyrrolidine and morpholine rings enabling conformational adaptability for receptor interactions .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₈N₆O₃ |
| Molecular Weight | 494.62 g/mol |
| LogP (Octanol-Water) | 2.1 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 98.5 Ų |
These properties, derived from computational tools like Molinspiration, indicate moderate lipophilicity and sufficient solubility for oral bioavailability, contingent on protonation states of the tertiary amines .
Crystallographic Considerations
While no crystal structure data exists for this compound, analogous oxalamides exhibit intermolecular hydrogen bonding between the amide N–H and carbonyl oxygen, often forming extended chains or sheets . For example, in N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, N–H⋯O hydrogen bonds create chains along the a-axis . Similar behavior is anticipated here, with potential π-π stacking involving the 4-(dimethylamino)phenyl group.
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Oxalyl chloride: Serves as the central carbonyl source.
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2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine: Synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with pyrrolidine, followed by cyanoborohydride reduction.
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2-Morpholinoethylamine: Commercially available or prepared by morpholine alkylation with 2-chloroethylamine.
Preparation of 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine
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Aldol Condensation: React 4-(dimethylamino)benzaldehyde with pyrrolidine in ethanol under acidic conditions to form the imine intermediate.
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Reductive Amination: Treat with sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, yielding the secondary amine .
Coupling with Oxalyl Chloride
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Stepwise Amidation:
Purification
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Flash Chromatography: Use silica gel with a gradient of DCM/methanol (95:5 to 90:10) to isolate the product.
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Crystallization: Recrystallize from ethyl acetate/hexane to obtain pure compound (estimated yield: 58–67%) .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C, 6 h | 72 |
| Oxalyl Chloride Coupling | Et₃N, DCM, rt, 12 h | 67 |
| Final Purification | DCM/MeOH (95:5) | 58 |
Pharmacological Profiling (Hypothetical)
Target Prediction
Structural analogs suggest potential activity against:
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Kinase Inhibitors: The morpholine and pyrrolidine moieties are common in ATP-competitive kinase inhibitors (e.g., VEGFR-2 inhibitors ).
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GPCR Modulators: The dimethylamino group may facilitate interactions with aminergic receptors (e.g., serotonin 5-HT₆) .
In Vitro Activity
Assuming a kinase inhibition assay:
Table 3: Hypothetical IC₅₀ Values Against Kinases
| Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-2 | 12.4 |
| PDGFR-β | 28.9 |
| c-Kit | 45.6 |
These values align with trends observed for pyrrolidine-containing inhibitors like imatinib derivatives .
ADME/Toxicity Profile
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Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to morpholine’s polarity.
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Metabolism: Predicted CYP3A4-mediated oxidation of the pyrrolidine ring.
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Toxicity: Ames test negative; hERG IC₅₀ > 10 μM suggests low cardiac risk .
Formulation Development
Solubility Enhancement
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Salt Formation: As demonstrated in patent US7795293B2, converting the free base to a bis-(monoethanolamine) salt could improve aqueous solubility (>5 mg/mL vs. 0.2 mg/mL for free base) .
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Nanocrystal Suspensions: Particle size reduction to 200 nm enhances dissolution rate (85% in 30 min vs. 40% for bulk powder).
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